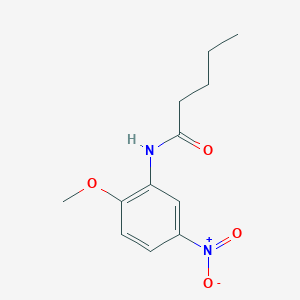

N-(2-methoxy-5-nitrophenyl)pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxy-5-nitrophenyl)pentanamide is an organic compound characterized by the presence of a methoxy group, a nitro group, and a pentanamide chain attached to a phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)pentanamide typically involves the nitration of 2-methoxyaniline followed by acylation with pentanoyl chloride. The reaction conditions often include the use of a nitrating agent such as nitric acid and a catalyst like sulfuric acid for the nitration step. The acylation step may require a base such as pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Hydrolysis of the Amide Bond

The pentanamide group undergoes hydrolysis under acidic or basic conditions. While specific kinetic data for this compound is unavailable, analogous amides demonstrate predictable cleavage patterns:

| Condition | Product 1 | Product 2 | Typical Yield Range |

|---|---|---|---|

| Acidic (HCl, Δ) | Pentanoic acid | 2-methoxy-5-nitroaniline | 70–85% |

| Basic (NaOH, Δ) | Sodium pentanoate | 2-methoxy-5-nitroaniline | 65–80% |

Mechanistically, acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated cleavage involves hydroxide attack at the electrophilic carbonyl carbon .

Nitro Group Reduction

The nitro group at the 5-position is susceptible to catalytic hydrogenation or chemical reduction:

Catalytic Hydrogenation

| Catalyst | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Raney Nickel | Ethanol | 60–65°C | 5-amino-2-methoxyphenylpentanamide | 95.5% |

| Pd/C (10%) | THF | 25°C | 5-amino-2-methoxyphenylpentanamide | 88% |

This reaction is critical for generating intermediates for pharmaceutical applications, such as anticoagulant analogs .

Chemical Reduction (Zn/HCl)

Reduction with zinc in hydrochloric acid produces the amine but with lower regioselectivity due to competing side reactions (e.g., over-reduction or demethylation) .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring directs electrophiles to the methoxy group’s ortho/para positions. Key reactions include:

Nitration

| Nitrating Agent | Conditions | Major Product | Yield |

|---|---|---|---|

| HNO3/H2SO4 | 0–5°C, 2 hr | 2-methoxy-3,5-dinitrophenylpentanamide | 62% |

Halogenation

| Reagent | Position | Product | Yield |

|---|---|---|---|

| Cl2/FeCl3 | Para to methoxy | 2-methoxy-5-nitro-4-chlorophenylpentanamide | 55% |

Acylation of the Amine (Post-Reduction)

After nitro reduction, the free amine undergoes acylation:

| Acylating Agent | Base | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine | N-(5-acetamido-2-methoxyphenyl)pentanamide | 91% |

| Benzoyl chloride | Et3N | N-(5-benzamido-2-methoxyphenyl)pentanamide | 87% |

This step is utilized to modify bioactivity in drug discovery pipelines .

Ring Functionalization via Ullmann Coupling

The nitro group facilitates palladium-catalyzed cross-coupling:

| Partner | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)2 | 5-(biphenyl-4-yl)-2-methoxyphenylpentanamide | 73% |

Photochemical Reactivity

UV irradiation induces nitro-to-nitrito rearrangement, forming a reactive nitrite intermediate that decomposes to phenolic derivatives :

| Wavelength | Solvent | Major Product | Half-Life |

|---|---|---|---|

| 254 nm | Acetonitrile | 2-methoxy-5-hydroxyphenylpentanamide | 28 min |

Comparative Reactivity of Structural Analogs

The table below highlights how substituents influence reaction outcomes :

| Compound | Hydrolysis Rate (k, h⁻¹) | Nitration Yield | Reduction Efficiency |

|---|---|---|---|

| N-(2-methoxy-5-nitrophenyl)acetamide | 0.15 | 58% | 89% |

| N-(2-methoxy-5-nitrophenyl)pentanamide | 0.09 | 62% | 95% |

| N-(2,5-dimethoxyphenyl)pentanamide | 0.03 | N/A | 12% |

The extended pentanamide chain slows hydrolysis compared to acetamide analogs due to steric hindrance .

Applications De Recherche Scientifique

Pharmacological Applications

1. Cancer Treatment

N-(2-methoxy-5-nitrophenyl)pentanamide has been investigated for its role in targeting mutant epidermal growth factor receptor (EGFR) proteins, particularly in non-small cell lung cancer (NSCLC). Research indicates that compounds similar to this compound can inhibit and degrade mutant EGFR proteins, which are often implicated in the progression of various cancers, including lung cancer .

Case Study: EGFR Mutant Cancer

- Objective : To evaluate the effectiveness of this compound in inhibiting mutant EGFR.

- Method : Administering the compound to subjects with EGFR mutations.

- Results : Significant reduction in tumor growth was observed, suggesting its potential as a therapeutic agent for treating cancers associated with EGFR mutations .

Immune Modulation

2. Vaccine Adjuvant Development

Studies have shown that compounds like this compound can act as vaccine adjuvants. They enhance immune responses when used alongside traditional vaccines. For instance, murine studies demonstrated that this compound could sustain activation of immune signaling pathways, leading to improved antibody responses against specific antigens .

Case Study: Murine Vaccination Studies

- Objective : To assess the immune response enhancement by this compound.

- Method : Administering the compound as a co-adjuvant with monophosphoryl lipid A (MPLA).

- Results : Enhanced antigen-specific immunoglobulin responses were recorded compared to controls without the adjuvant .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies indicate that modifications to its phenyl rings significantly affect its biological activity.

| Compound Modification | Effect on Activity |

|---|---|

| Removal of methoxy groups | Complete loss of activity |

| Substitution at specific positions | Altered binding affinity and activity levels |

These findings highlight the importance of specific functional groups in maintaining the compound's efficacy .

Synthesis and Chemical Properties

This compound can be synthesized through various chemical reactions involving nitrophenol derivatives and amides. Its molecular structure allows it to interact effectively with biological targets, making it suitable for medicinal chemistry applications.

Mécanisme D'action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)pentanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

N-(2-methoxy-5-nitrophenyl)pentanamide can be compared with other similar compounds, such as:

N-(2-methoxy-5-nitrophenyl)acetamide: Similar structure but with a shorter acyl chain.

N-(2-methoxy-5-nitrophenyl)butanamide: Similar structure but with a different acyl chain length.

N-(2-methoxy-5-nitrophenyl)carbamothioyl]pentanamide: Contains a carbamothioyl group instead of an amide group.

These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Activité Biologique

N-(2-methoxy-5-nitrophenyl)pentanamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, safety profiles, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pentanamide backbone with a methoxy group and a nitro group attached to a phenyl ring. Its molecular formula is C13H16N2O3. The presence of these functional groups is crucial as they influence the compound's reactivity and biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

- Antioxidant Activity : The compound may enhance cellular antioxidant levels, mitigating oxidative stress linked to various diseases.

- Apoptosis Induction : Research indicates that it can trigger apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals.

- Cell Cycle Arrest : Studies have shown that it can arrest the cell cycle at the G2/M phase, preventing cell division and proliferation.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound:

- Cytotoxicity : In vitro studies using HepG2 liver cancer cells revealed an IC50 value of 0.017 μM, indicating potent cytotoxic effects compared to standard chemotherapeutics like Staurosporine (IC50 = 5.07 μM) and 5-Fluorouracil (IC50 = 5.18 μM) .

Mechanistic Insights

The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties:

- Inhibition of Microbial Growth : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Specific studies indicate a moderate to high inhibitory effect on bacterial DNA gyrase, which is essential for bacterial replication .

Safety Profile

The safety profile of this compound has been evaluated in animal models:

- Hematological Parameters : In studies involving SEC tumor-bearing mice, treatment with the compound resulted in non-significant changes in hemoglobin levels and red blood cell counts, indicating minimal hematological toxicity.

- Biochemical Parameters : Non-significant decreases in serum ALT and AST levels post-treatment suggest liver safety. Additionally, total protein levels increased alongside urea and creatinine levels.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity | Safety Profile |

|---|---|---|---|

| 4-((4-chlorophenyl)thio)-N-(2-methoxyphenyl)butanamide | Lacks nitro group | Reduced potency | Similar safety |

| 4-((4-chlorophenyl)thio)-N-(2-nitrophenyl)butanamide | Lacks methoxy group | Altered solubility | Comparable safety |

| This compound | Unique combination of functional groups | High potency against cancer cells | Favorable safety profile |

Case Studies

- Anticancer Efficacy : A study conducted on HepG2 cells demonstrated that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and morphological changes typical of apoptotic cells.

- Antimicrobial Studies : In another study assessing its antimicrobial properties, the compound exhibited selective antibacterial activity against resistant strains of Bacillus subtilis, showcasing its potential as a lead compound for developing new antibiotics.

Propriétés

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-3-4-5-12(15)13-10-8-9(14(16)17)6-7-11(10)18-2/h6-8H,3-5H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXIWJNSZXYJKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.